PTH-4-hydroxyproline

Description

Historical Context of 4-Hydroxyproline (B1632879) Discovery and Significance in Biological Systems

The journey into understanding the biochemical importance of 4-hydroxyproline began in the early 20th century. In 1902, the renowned German chemist Hermann Emil Fischer first isolated this unique amino acid from hydrolyzed gelatin. creative-proteomics.com This was followed in 1905 by the synthesis of a racemic mixture of 4-hydroxyproline by Hermann Leuchs. creative-proteomics.com

4-Hydroxyproline is a non-proteinogenic amino acid, meaning it is not directly encoded by the genetic code. Instead, it is formed through a post-translational modification of proline residues within a protein. wikipedia.org This modification is catalyzed by the enzyme prolyl 4-hydroxylase. wikipedia.org The presence of a hydroxyl (-OH) group on the gamma carbon atom distinguishes it from its precursor, proline. creative-proteomics.com

The primary significance of 4-hydroxyproline lies in its crucial role in the structure and stability of collagen, the most abundant protein in mammals. wikipedia.orgnih.gov It constitutes approximately 13.5% of the amino acid content of mammalian collagen. creative-proteomics.com The hydroxylation of proline residues is essential for the stability of the collagen triple helix at physiological temperatures. wikipedia.org This stability is a key factor in the tensile strength and structural integrity of connective tissues such as skin, bones, tendons, and cartilage. nih.gov The requirement of ascorbic acid (Vitamin C) for this hydroxylation reaction is well-established; a deficiency leads to the impaired collagen stability seen in scurvy. wikipedia.orgnih.gov

Overview of Parathyroid Hormone (PTH) Research Evolution and its Physiological Roles

The investigation into Parathyroid Hormone (PTH) has a history marked by distinct phases of discovery. nih.govnih.gov The parathyroid glands themselves were first described in the latter half of the 19th century. shimadzu.com Early debates surrounding their function were largely settled by 1925 when James Bertram Collip developed a potent biological extract, unequivocally establishing the role of PTH in calcium metabolism. shimadzu.comacs.orgacs.org

Subsequent decades saw the elucidation of the pathophysiology of PTH excess (hyperparathyroidism), which can lead to severe bone loss, and deficiency (hypoparathyroidism), resulting in low blood calcium levels (hypocalcemia). nih.govnih.govacs.org The advent of advanced techniques in chemical and molecular biology led to the characterization of the structure of PTH and its primary receptor. nih.govnih.gov

Parathyroid hormone is the principal regulator of calcium levels in the blood. researchgate.net It exerts its effects through actions on three primary target organs:

Bones: PTH stimulates the release of calcium from the vast stores within the skeletal system into the bloodstream. researchgate.netyoutube.compharmacie.ma It achieves this by indirectly stimulating osteoclasts, the cells responsible for bone resorption. wikipedia.orgpharmacie.ma

Kidneys: In the kidneys, PTH enhances the reabsorption of calcium, preventing its loss in urine. wikipedia.orgresearchgate.netyoutube.com It also plays a critical role in stimulating the production of the active form of vitamin D (calcitriol). researchgate.netyoutube.compharmacie.ma

Intestine: Through its effects on vitamin D metabolism, PTH indirectly increases the absorption of calcium from ingested food in the small intestine. researchgate.netyoutube.com

The secretion of PTH is tightly regulated by the concentration of calcium in the blood through a negative feedback loop. researchgate.net

| Phase of PTH Research | Key Discoveries and Developments | Approximate Time Period |

| Phase 1: Discovery and Function | Discovery of parathyroid glands; Resolution of their role in calcium physiology. nih.govnih.gov | Late 19th century - 1925 |

| Phase 2: Pathophysiology | Understanding of hyperparathyroidism (bone loss) and hypoparathyroidism (hypocalcemia). nih.govnih.govacs.org | 1920s - 1950s |

| Phase 3: Molecular Biology | Characterization of PTH structure and its receptor. nih.govnih.gov | 1960s - 1980s |

| Phase 4: Pharmacology | Paradoxical finding of PTH as a bone-building agent for osteoporosis treatment. nih.govnih.gov | 1990s - Present |

Conceptual Framework: Phenylthiohydantoin (PTH) Derivatives in Amino Acid Analysis within Biomedical Research

The acronym "PTH" in "PTH-4-hydroxyproline" refers to phenylthiohydantoin, a chemical derivative central to a cornerstone technique in protein chemistry known as Edman degradation. Developed by Pehr Edman in 1950, this method allows for the sequential determination of the amino acid sequence of a peptide or protein from its N-terminus. nih.govacs.orgresearchgate.net

The process involves a series of chemical reactions:

Coupling: The N-terminal amino acid of a peptide is reacted with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions. This forms a phenylthiocarbamoyl (PTC) derivative. nih.govacs.orgresearchgate.net

Cleavage: The PTC-derivatized N-terminal amino acid is then cleaved from the rest of the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) amino acid. researchgate.net

Conversion: The unstable ATZ-amino acid is subsequently converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative. nih.govresearchgate.net

This PTH-amino acid can then be identified using techniques such as high-performance liquid chromatography (HPLC). researchgate.net The cycle can be repeated on the shortened peptide to identify the next amino acid in the sequence. nih.gov

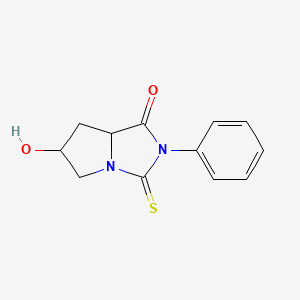

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSRXSXSBLAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Endogenous Metabolism of 4 Hydroxyproline

Biosynthesis of 4-Hydroxyproline (B1632879) as a Post-Translational Modification of Collagen

The vast majority of 4-hydroxyproline found in mammalian systems is generated through the hydroxylation of proline residues within newly synthesized collagen chains. This process is a critical post-translational modification that occurs in the endoplasmic reticulum before the assembly of collagen into its characteristic triple-helical structure.

Prolyl Hydroxylase Activity and Essential Cofactor Requirements

The hydroxylation of proline residues to form 4-hydroxyproline is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs), specifically the collagen prolyl 4-hydroxylases (C-P4Hs) ontosight.ai. These enzymes belong to the class of α-ketoglutarate-dependent dioxygenases wikipedia.orgnih.govproteopedia.org. The catalytic activity of C-P4Hs is critically dependent on several cofactors:

Iron (Fe2+): Essential for the enzyme's active site, facilitating the binding and activation of oxygen wikipedia.orgnih.govproteopedia.orgpnas.orgnih.gov.

2-Oxoglutarate (α-Ketoglutarate): A key intermediate in the Krebs cycle, it serves as a cosubstrate in the hydroxylation reaction, undergoing oxidative decarboxylation to succinate (B1194679) and CO2 wikipedia.orgnih.govnih.govkoreamed.orgnih.gov. It also acts as a rate-limiting cofactor and an activator of P4H koreamed.org.

Molecular Oxygen (O2): Incorporated into the proline residue, with one oxygen atom forming the hydroxyl group and the other contributing to the oxidation of 2-oxoglutarate wikipedia.orgnih.govproteopedia.orgnih.gov.

Ascorbate (Vitamin C): Crucial for maintaining the enzyme's activity by preventing the rapid inactivation of the iron center through self-oxidation. Ascorbate reduces the Fe(III) state back to the active Fe(II) state, thereby reactivating the enzyme wikipedia.orgpnas.orgnih.gov.

Table 3.1.1: Cofactors and Their Roles in Prolyl Hydroxylase Activity

| Cofactor | Role in Prolyl Hydroxylation |

| Iron (Fe2+) | Essential for the enzyme's active site; binds and activates oxygen. |

| 2-Oxoglutarate | Cosubstrate; undergoes oxidative decarboxylation; acts as a rate-limiting cofactor/activator. |

| Molecular Oxygen | Incorporated into the proline residue (hydroxyl group) and oxidizes 2-oxoglutarate. |

| Ascorbate (Vit C) | Reactivates the enzyme by reducing Fe(III) to Fe(II), preventing inactivation. |

Substrate Specificity and Positional Hydroxylation within Gly-Xaa-Yaa Sequences of Collagen

Collagen polypeptides are characterized by a repeating tripeptide unit, typically represented as (-Gly-Xaa-Yaa-)n, where Glycine (B1666218) is present at every third position. Proline residues are frequently found at both the Xaa and Yaa positions plos.orgnih.govbiorxiv.orgresearchgate.netpnas.org. Collagen prolyl 4-hydroxylases exhibit a specific preference for hydroxylating proline residues located at the Yaa position within these Gly-Xaa-Yaa triplets nih.govplos.orgnih.govbiorxiv.orgnih.gov. This hydroxylation is vital for stabilizing the collagen triple helix structure by forming inter-chain hydrogen bonds and influencing the pyrrolidine (B122466) ring conformation pnas.orgnih.govatamanchemicals.com. While the Yaa position is the primary target, some studies have reported instances of proline hydroxylation at the Xaa position, though the precise mechanisms and functional implications are still under investigation plos.orgresearchgate.netnih.gov. The enzyme's recognition of substrate is influenced by the sequence context, particularly the residues surrounding the proline to be hydroxylated nih.gov.

Catabolism and Degradation Pathways of 4-Hydroxyproline in Vertebrates and Microorganisms

Following the breakdown of collagen or other hydroxyproline-containing proteins, free 4-hydroxyproline can enter various metabolic pathways for degradation. The routes differ between vertebrates and microorganisms.

Hydroxyproline (B1673980) Epimerase Pathway and its Products

In microorganisms, particularly bacteria and archaea, and also in some protozoa like Trypanosoma, a pathway involving hydroxyproline epimerase is significant wikipedia.orgresearchgate.netnih.govcabidigitallibrary.org. This enzyme catalyzes the reversible conversion of the typical trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline wikipedia.orgnih.govuniprot.org. This epimerization is often the initial step in a degradation pathway that can ultimately convert 4-hydroxyproline into α-ketoglutarate, a central intermediate of the tricarboxylic acid cycle, allowing microorganisms to utilize hydroxyproline as a carbon and nitrogen source researchgate.netcabidigitallibrary.org.

Table 3.2.1: Hydroxyproline Epimerase Pathway Products (Microbial)

| Pathway Component | Key Products |

| Hydroxyproline Epimerase | cis-4-hydroxy-D-proline |

| Subsequent Degradation Steps (Bacterial) | α-Ketoglutarate, Ammonia (NH3) |

Enzymatic Conversion to Glyoxylate (B1226380) and Glycine in Vertebrate Metabolism

In vertebrates, the catabolism of free trans-4-hydroxy-L-proline (4-Hyp) is primarily a mitochondrial process involving a sequence of four enzymes nih.govresearchgate.net. This pathway leads to the generation of glyoxylate and ultimately glycine.

Hydroxyproline Oxidase (PRODH2/HYPDH): Oxidizes 4-Hyp to Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) nih.govresearchgate.netnih.gov.

Δ1-pyrroline-5-carboxylate Dehydrogenase (1P5CDH): Converts OH-P5C to 4-hydroxy-L-glutamate nih.govresearchgate.net.

Aspartate Aminotransferase (AspAT): Transaminates 4-hydroxy-L-glutamate to 4-hydroxy-2-oxoglutarate (HOG) nih.govresearchgate.net.

4-hydroxy-2-oxoglutarate Aldolase (B8822740) (HOGA1): Cleaves HOG into pyruvate (B1213749) and glyoxylate nih.govresearchgate.net.

The glyoxylate produced can then be further metabolized. In the liver and kidneys, alanine-glyoxylate aminotransferase (AGT) converts glyoxylate to glycine nih.govresearchgate.netnih.gov. This conversion is significant for neonatal development, as it can help supplement glycine levels derived from milk nih.gov. However, if glyoxylate accumulates due to defects in its metabolism or enzyme deficiencies, it can be converted to oxalate (B1200264), a compound implicated in the formation of kidney stones nih.govresearchgate.netresearchgate.net.

Table 3.2.2: Vertebrate 4-Hydroxyproline Catabolism Pathway

| Step | Enzyme | Substrate | Product(s) | Cellular Localization |

| 1 | Hydroxyproline Oxidase (PRODH2/HYPDH) | trans-4-hydroxy-L-proline | OH-P5C | Mitochondria |

| 2 | Δ1-pyrroline-5-carboxylate Dehydrogenase (1P5CDH) | OH-P5C | 4-hydroxy-L-glutamate | Mitochondria |

| 3 | Aspartate Aminotransferase (AspAT) | 4-hydroxy-L-glutamate | 4-hydroxy-2-oxoglutarate (HOG) | Mitochondria |

| 4 | 4-hydroxy-2-oxoglutarate Aldolase (HOGA1) | 4-hydroxy-2-oxoglutarate (HOG) | Pyruvate, Glyoxylate | Mitochondria |

| 5 | Alanine-Glyoxylate Aminotransferase (AGT) | Glyoxylate | Glycine | Peroxisomes/Cytosol* |

*Note: AGT localization can be species-specific nih.gov.

Functional Characterization of 4-hydroxy-2-oxoglutarate (HOG) Aldolase in Degradation

The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), also known as HOG aldolase, plays a pivotal role as the terminal enzyme in the mitochondrial degradation pathway of 4-hydroxyproline researchgate.netresearchgate.netportlandpress.comnih.govrcsb.orgontosight.aiontosight.aiauajournals.org. Its primary function is to catalyze the aldol (B89426) cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate researchgate.netnih.govontosight.aiontosight.ai. This reaction is essential for the complete catabolism of hydroxyproline and the detoxification of glyoxylate researchgate.netnih.gov.

HOGA1 is considered a "gatekeeper" enzyme in hydroxyproline metabolism portlandpress.comresearchgate.net. Mutations leading to a loss of function in the HOGA1 gene are the cause of primary hyperoxaluria type 3 (PH3), a metabolic disorder characterized by the excessive production of oxalate due to the accumulation and subsequent conversion of glyoxylate researchgate.netportlandpress.comnih.govrcsb.orgresearchgate.net. The enzyme's activity is crucial for channeling hydroxyproline metabolites into central metabolic pathways and preventing the overproduction of oxalate.

Biological Functions and Molecular Mechanisms of 4 Hydroxyproline

Structural Role in Collagen Stability and Extracellular Matrix Architecture

4-Hydroxyproline (B1632879) is a critical component of collagen, the most abundant protein in mammals and a primary structural element of the extracellular matrix (ECM) nih.govmdpi.com. It is formed through the enzymatic hydroxylation of proline residues, primarily at the Y position of the Gly-X-Y repeating sequence within collagen polypeptide chains, catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs) nih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.org. This post-translational modification is essential for the formation of stable collagen triple helices nih.govresearchgate.netportlandpress.comwikipedia.orgresearchgate.netatamanchemicals.comnih.gov.

The presence of 4-hydroxyproline residues significantly enhances the thermal stability of the collagen triple helix. This stabilization is attributed to stereoelectronic effects, which preorganize the pyrrolidine (B122466) ring of hydroxyproline (B1673980), promoting favorable hydrogen bonding interactions between collagen subunits mdpi.comportlandpress.comresearchgate.netatamanchemicals.com. Without adequate hydroxylation, collagen molecules cannot achieve the conformational stability required at physiological temperatures, impacting their proper folding and assembly into fibrils nih.govresearchgate.netbiorxiv.orgportlandpress.com. Beyond stability, the pattern of hydroxyproline residues can influence collagen fibril formation and may regulate the flexibility of collagen molecules, potentially making functional sites available for interactions with other proteins and cell surface receptors, such as integrins and discoidin domain receptors (DDRs) portlandpress.comnih.gov.

Collagen is a fundamental component of connective tissues, including skin, bone, cartilage, and blood vessels, providing tensile strength and structural support to the ECM nih.govmdpi.comatamanchemicals.comcreative-proteomics.com. The stability imparted by 4-hydroxyproline is therefore crucial for maintaining the integrity and function of these tissues.

Bioactive Collagen-Derived Peptides Containing Hydroxyproline

Collagen degradation, which occurs naturally in response to tissue remodeling or injury, releases various peptides containing hydroxyproline nih.govnih.govfrontiersin.org. These collagen-derived peptides, particularly those containing hydroxyproline, have been recognized for possessing a range of biological activities that influence cellular behavior and tissue homeostasis nih.govnih.govfrontiersin.orgresearchgate.netontosight.aijosai.ac.jpcabidigitallibrary.org.

These bioactive peptides are generally resistant to enzymatic hydrolysis, allowing them to be absorbed intact and exert effects in target tissues frontiersin.orgcabidigitallibrary.org. Studies have indicated that specific hydroxyproline-containing peptides can promote cell proliferation, differentiation, extracellular matrix production, and exhibit antioxidant properties nih.govnih.govfrontiersin.orgresearchgate.netontosight.aijosai.ac.jpcabidigitallibrary.orgresearchgate.netmdpi.comnih.gov.

The dipeptide Prolyl-4-Hydroxyproline (Pro-Hyp) is a prominent collagen-derived peptide that has garnered significant research interest due to its pronounced effects on cellular phenotypes nih.govnih.govresearchgate.netontosight.aijosai.ac.jpresearchgate.net. Pro-Hyp is found in significant amounts in human blood after the oral ingestion of collagen peptides and is resistant to degradation by plasma peptidases frontiersin.org. Research indicates that Pro-Hyp can influence cellular processes such as differentiation, proliferation, motility, and the organization of the extracellular matrix.

Pro-Hyp has demonstrated a capacity to modulate cell proliferation and differentiation across various cell types. In mouse tendon cells, Pro-Hyp promotes differentiation and maturation, accompanied by the modulation of lineage-specific factors and a significant upregulation of type I collagen and fibronectin mRNA levels, as well as the tendon-specific transcription factor Scx nih.govnih.govresearchgate.net. It also significantly enhances cell proliferation in a concentration-dependent manner, a response not observed with proline (Pro) or hydroxyproline (Hyp) alone nih.govnih.govresearchgate.net.

In MC3T3-E1 osteoblastic cells, Pro-Hyp did not significantly affect cell proliferation but markedly promoted osteoblast differentiation. This was evidenced by a significant increase in alkaline phosphatase (ALP) activity and the upregulation of key differentiation markers, including Runx2, Osterix, and Col1α1 gene expression josai.ac.jpresearchgate.netmdpi.com. Conversely, studies on chondrocytes suggest that Pro-Hyp may inhibit mineralization and terminal differentiation while increasing glycosaminoglycan content mdpi.com. Furthermore, Pro-Hyp has been shown to enhance fibroblast growth, particularly on collagen gel, and to increase the number of migrating fibroblasts from skin explants, suggesting a role in tissue repair processes researchmap.jp.

Table 1: Effects of Pro-Hyp on Cell Proliferation and Differentiation

| Cell Type/Line | Effect on Proliferation | Effect on Differentiation | Key Markers/Observations | Citation(s) |

|---|---|---|---|---|

| Tendon Cells (Mouse) | Promotes proliferation (concentration-dependent, 200-500 μg/ml) | Promotes differentiation/maturation; Modulates lineage-specific factors | Upregulated type I collagen, fibronectin, Scx mRNA | nih.gov |

| MC3T3-E1 (Osteoblastic) | No significant effect | Promotes osteoblast differentiation | Increased Alkaline Phosphatase (ALP) activity; Upregulated Runx2, Osterix, Col1α1 gene expression | researchgate.net, josai.ac.jp, mdpi.com |

| Fibroblasts (Mouse Skin) | Enhances growth (in absence of FBS); Enhances growth on collagen gel (dose-dependent, in presence of FBS) | Not specified | Migrates from skin in absence of FBS; Growth suppressed on plastic plate without FBS | researchmap.jp |

Pro-Hyp plays a significant role in orchestrating cell movement by inducing chemotactic activity and enhancing cell motility nih.govnih.govresearchgate.netontosight.ai. In tendon cells, Pro-Hyp treatment leads to increased directional persistence, enhanced directed motility, and a higher migration velocity. This is accompanied by the formation of elongated lamellipodial protrusions and reorganization of the actin cytoskeleton nih.govnih.govresearchgate.net.

Research has demonstrated that Pro-Hyp-mediated chemotactic activity in tendon cells is significantly reduced by inhibitors of the mitogen-activated protein kinase kinase 1/2 (MEK1/2) pathway, such as PD98059, and by an α5β1-integrin antagonist, ATN-161 nih.govnih.govresearchgate.net. Furthermore, ATN-161 also inhibits the cellular uptake of Pro-Hyp in adult tenocytes, highlighting the involvement of integrin signaling in Pro-Hyp's cellular actions nih.govnih.govresearchgate.net. Other studies have confirmed the chemotactic properties of hydroxyproline-containing peptides, including Pro-Hyp, towards human dermal fibroblasts and neutrophils, albeit at different concentration ranges and with varying potencies depending on the peptide sequence pnas.orgpsu.edu.

Table 2: Pro-Hyp Effects on Cell Motility and Chemotaxis

| Cell Type | Effect | Concentration/Conditions | Mechanism/Inhibitors | Citation(s) |

|---|---|---|---|---|

| Tendon Cells (Mouse) | Induces significant chemotactic activity; Increased directed motility and migration velocity | Not specified | Reduced by MEK1/2 inhibitor PD98059; Reduced by α5β1-integrin antagonist ATN-161; ATN-161 inhibits Pro-Hyp uptake | nih.gov, nih.gov, researchgate.net |

| Fibroblasts (Human Dermal) | Chemotactic | 2.5 and 12.5 mM | Not specified | pnas.org |

Pro-Hyp has been shown to exert its proliferative effects, in part, through the modulation of intracellular signaling pathways, notably the extracellular signal-regulated kinase (ERK) pathway nih.govnih.govresearchgate.net. Specifically, Pro-Hyp treatment leads to a significant upregulation of ERK phosphorylation in tendon cells nih.govnih.govresearchgate.net. The ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and survival. The observed increase in ERK phosphorylation suggests that Pro-Hyp activates this pro-growth signaling cascade, contributing to its effects on cell proliferation and potentially other cellular functions.

The cellular actions of Pro-Hyp are significantly influenced by its interaction with β1-integrins nih.govnih.govresearchgate.net. Studies indicate that the α5β1-integrin, in particular, plays a role in mediating the chemotactic activity induced by Pro-Hyp. Furthermore, the α5β1-integrin antagonist ATN-161 was found to inhibit the uptake of Pro-Hyp into adult tenocytes, suggesting that β1-integrins are involved in the cellular internalization of this peptide nih.govnih.govresearchgate.net. Cells treated with Pro-Hyp also exhibit increased levels of active β1-integrin–containing focal contacts, further supporting the involvement of this integrin in Pro-Hyp signaling and cellular responses. This β1-integrin-mediated uptake and signaling are integral to Pro-Hyp's ability to promote directed cell motility and other cellular behaviors.

Compound Name List:

4-Hydroxyproline (4-Hyp)

Proline (Pro)

Prolyl-4-Hydroxyproline (Pro-Hyp)

Glycine (B1666218) (Gly)

Alanine (Ala)

Leucine (Leu)

Isoleucine (Ile)

Fibronectin

Collagen Type I

Collagen Type IV

Collagen

Argonaute 2

Conotoxins

Runx2

Osterix

Col1α1

Alkaline Phosphatase (ALP)

Extracellular Signal-Regulated Kinase (ERK)

Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2)

α5β1-Integrin

β1-Integrin

YAP1

P4HA1

P4HA2

P3H1

P3H2

P3H3

CRTAP

Cyclophilin B (PPIB)

Foxg1

PGC-1α

UCP-1

C/EBPα

PPARγ

Foxa3

Foxo6

p75NTR

PDGF

bFGF

Mitomycin C

HIF-1α

EGLN1

pVHL

NF-κB

AKT1

DYRK1

IKK-β

NFKB1

p53

Postn

Cdh11

Acta2

Rgs4

Mgp

GPVI

Research Methodologies and Model Systems in 4 Hydroxyproline and Pth Studies

In Vitro Cellular Models for Investigating 4-Hydroxyproline (B1632879) and PTH Effects

In vitro cellular models provide controlled environments to study the direct effects of PTH and the role of 4-hydroxyproline in various cell types relevant to bone and connective tissue biology.

Tendon Cell Cultures for Pro-Hyp Bioactivity Assessments

Tendon fibroblasts are crucial for the synthesis and organization of collagen, a matrix rich in 4-hydroxyproline. Studies using tendon cell cultures investigate the bioactivity of proline and hydroxyproline (B1673980) derivatives, as well as the influence of hormones like PTH on collagen metabolism and cell behavior. For instance, the dipeptide prolyl-4-hydroxyproline (Pro-Hyp) has been shown to promote differentiation and maturation of tendon cells, modulate lineage-specific factors, and induce chemotactic activity. It also significantly affects cell proliferation, extracellular matrix production, and type I collagen network organization, with effects mediated via ERK phosphorylation and α5β1-integrin pathways researchgate.net. While direct studies on PTH effects on tendon Pro-Hyp bioactivity are less common, the role of PTH signaling in connective tissues is an area of active research, with some evidence suggesting interactions with TGF-β signaling, which is known to influence fibroblast proliferation and collagen synthesis researchgate.net.

Bone Organ Cultures and Calvarial Models for Collagen Turnover Studies

Bone organ cultures, particularly using calvarial bone from rodents, serve as a dynamic system to study bone matrix remodeling, including collagen turnover. These models allow for the measurement of hydroxyproline incorporation and release, providing insights into collagen synthesis and degradation rates. Parathyroid hormone (PTH) has been shown to influence collagen turnover in these systems. For example, studies using rat calvariae have demonstrated that PTH, when added during a "chase" period after labeling with [3H]proline, increases the release of acid-soluble [3H]hydroxyproline into the culture medium. This indicates an acceleration of fully degraded collagen, suggesting PTH can modulate bone matrix degradation nih.gov. These findings highlight the utility of calvarial models in assessing agents that modify bone matrix turnover and the direct impact of hormones like PTH.

Fibroblast and Osteoblast Culture Systems for Matrix Production Analysis

Fibroblast and osteoblast cultures are fundamental in vitro models for examining extracellular matrix (ECM) production, with a specific focus on collagen synthesis, which is quantified by hydroxyproline content. Osteoblasts are responsible for synthesizing the bone matrix, a process heavily reliant on type I collagen. Studies using osteoblast cultures, such as those derived from chick calvariae, have investigated the temporal sequence of osteoblast differentiation and matrix mineralization. These models show that collagen synthesis and accumulation are regulated over time, with specific gene expression patterns for procollagen (B1174764) chains nih.gov.

Parathyroid hormone (PTH) interacts with osteoblasts through its specific receptor (PTH1R) and influences their behavior, including matrix production. For instance, osteoblast-like cells (MC3T3-E1) have been used to study the effects of various factors on collagen synthesis and mineralization. While direct studies on PTH's effect on hydroxyproline production in these specific cell types are not always explicitly detailed, the general role of PTH in bone formation and remodeling implies its influence on collagen metabolism oup.comdntb.gov.uacreative-diagnostics.com. Fibroblasts, in general, contribute to ECM production, and elevated hydroxyproline levels in fibroblast-like cells can indicate increased collagen synthesis, a process relevant in conditions like heterotopic ossification where PTH resistance can be a factor ijbs.com.

Vascular Smooth Muscle (VSM) Cell Studies in Fibrosis Research

Vascular smooth muscle cells (VSMCs) play a significant role in vascular remodeling and fibrosis. Research in this area investigates how factors like PTH affect VSMC behavior, including collagen production. Studies using human aortic VSMCs have demonstrated that PTH can increase total collagen synthesis, as measured by tritiated hydroxyproline incorporation, and upregulate the transcription of procollagen α1(I) mRNA karger.com. PTH also influences the reorganisation of collagen I lattices and upregulates β1 integrin mRNA expression in these cells. These findings suggest a prosclerotic effect of PTH on VSMCs, contributing to vascular fibrosis and arteriosclerosis karger.comnih.gov. The role of PTH in vascular fibrosis is further supported by studies showing that the PTH/PTHrP receptor (PTH1R) signaling restricts arterial fibrosis in mouse models, indicating that PTH1R activity in VSMCs mitigates fibrotic processes nih.gov.

Animal Models in 4-Hydroxyproline and PTH Research

Animal models are indispensable for studying the systemic effects of PTH and the integrated role of hydroxyproline-rich collagen in complex physiological processes, including bone metabolism and vascular health.

Genetically Modified Mouse Models for Investigating Gene Function (e.g., TRPC1 knockout, PTH1R-VKO)

PTH1R-VKO Mice: Mice with conditional deletion of the Parathyroid Hormone Receptor 1 (PTH1R) in vascular smooth muscle cells (VSMCs) have been used to investigate the role of PTH signaling in vascular disease. Studies utilizing these PTH1R-VKO mice have shown that the absence of PTH1R in VSMCs leads to increased cardiovascular fibrosis in models of diet-induced hyperlipidemia, diabetes, and arteriosclerosis. This suggests that PTH1R signaling normally restricts collagen production in the VSMC lineage, partly by inhibiting Mkl1 regulatory circuits that control collagen gene transcription nih.gov.

TRPC1 Knockout Mice: While specific studies directly linking TRPC1 knockout mice to 4-hydroxyproline or PTH metabolism are not prominently detailed in the provided search snippets, TRPC1 channels are known to be involved in various cellular processes, including calcium signaling, which can indirectly impact matrix synthesis and hormonal responses in connective tissues. Research into TRPC1's role in fibrosis and vascular remodeling is ongoing, and it could potentially intersect with PTH-mediated pathways in specific contexts cardiff.ac.uk.

Other Genetically Modified Models: The development of genetically modified mice has been crucial for understanding bone remodeling. For instance, studies using models with mutations in genes like Notch2 or Wnt1 have shed light on the complex interplay of signaling pathways that regulate bone turnover, osteoblast and osteoclast activity, and skeletal disorders uni-hamburg.de. These models, when combined with analyses of collagen synthesis markers (like hydroxyproline), can provide comprehensive insights into the mechanisms underlying bone diseases and the effects of hormones like PTH.

Advanced Research Perspectives and Future Directions

Elucidating the Regulatory Role of Free Hydroxyproline (B1673980) in Intracellular Signaling Cascades

Emerging research suggests that free 4-hydroxyproline (B1632879), beyond its structural role in collagen, may act as a signaling molecule within cells. Studies indicate that the formation of trans-4-hydroxy-L-proline residues in proteins like protein kinases B and DYRK1A, as well as eukaryotic elongation factor 2 and hypoxia-inducible factor (HIF) alpha subunit, plays a significant role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling pathways wikipedia.orgnih.gov. These biochemical events contribute to the modulation of cell metabolism, growth, development, and cellular responses to physiological changes such as dietary protein intake and hypoxia nih.gov. Furthermore, free hydroxyproline has been observed to scavenge reactive oxygen species (ROS), suggesting an antioxidant role that can impact cellular redox state and survival nih.govresearchgate.net. The oxidation of hydroxyproline by hydroxyproline oxidase (OH-POX) generates ROS, which are implicated in regulating oxidative defense, apoptosis, angiogenesis, tumorigenesis, hypoxic responses, and cell survival researchgate.netnih.gov. The precise mechanisms by which hydroxyproline-derived ROS and their metabolites induce cell survival or apoptosis are areas of active investigation researchgate.net. Additionally, a modified form, Dipalmitoyl hydroxyproline, has been identified as a signaling molecule that stimulates collagen production and reduces the activity of enzymes that degrade collagen (matrix-metalloproteinases), while also preserving elastin (B1584352) biofor.co.il.

Investigation of the Interplay Between 4-Hydroxyproline Metabolism and Epigenetic Mechanisms

The intricate relationship between 4-hydroxyproline metabolism and epigenetic mechanisms is a burgeoning field of research. Studies propose that proline and hydroxyproline metabolism are linked to the Hypoxia-Inducible Factor (HIF) pathway nih.gov. Hypoxia can increase the expression of ALDH18A1, a key enzyme in proline synthesis, and the subsequent hydroxylation and release of free hydroxyproline may feedback on the HIF pathway, potentially by inhibiting HIF-1α degradation nih.gov. There is a hypothesis that synthesized proline is preferentially incorporated into collagen, and its hydroxylation might compete for co-substrates of dioxygenases essential for DNA and histone demethylation, thereby acting as a molecular mechanism for reprogramming gene expression nih.gov. Research is also exploring the potential for dietary, hormonal, and epigenetic regulation of hydroxyproline oxidase (OH-POX) expression at transcriptional and translational levels nih.gov. Understanding these links could illuminate how metabolic states influence epigenetic modifications and gene expression patterns.

Application of Systems Biology Approaches to Understand PTH and 4-Hydroxyproline Interconnections

While direct research explicitly detailing "systems biology approaches to understand PTH and 4-hydroxyproline interconnections" is limited in the initial search results, the broader context of hydroxyproline's role in metabolism and its connection to hormones like parathyroid hormone (PTH) is implied. PTH is a critical regulator of calcium and phosphate (B84403) homeostasis, significantly influencing bone metabolism, which is heavily reliant on collagen and thus hydroxyproline researchgate.nethmdb.ca. Systems biology approaches could integrate data from various omics (genomics, proteomics, metabolomics) to map complex regulatory networks involving PTH signaling, bone remodeling, collagen turnover, and hydroxyproline metabolism. Such approaches could reveal how disruptions in hydroxyproline pathways, or its altered availability, might impact PTH signaling or vice versa, particularly in conditions affecting bone health and mineral metabolism. Further research is needed to specifically apply these integrated methodologies to elucidate these interconnections.

Development of Novel and Enhanced Analytical Methods for Precise Detection and Characterization of 4-Hydroxyproline

The accurate detection and quantification of 4-hydroxyproline are crucial for its study as a biomarker and its role in various biological processes. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are widely employed for the precise measurement of hydroxyproline in biological samples hmdb.ca. These methods offer high sensitivity and specificity, enabling the detection of hydroxyproline in various bodily fluids and tissues. For instance, trans-4-hydroxy-L-proline has been identified as a biomarker for the consumption of processed meat hmdb.ca. Research continues to focus on developing even more refined analytical strategies, potentially including improved sample preparation techniques, novel derivatization methods, and the application of high-resolution mass spectrometry for comprehensive characterization. The development of sensitive biosensors for hydroxyproline detection is also an area of potential advancement, offering possibilities for real-time monitoring or point-of-care diagnostics.

Table 7.4.1: Common Analytical Techniques for 4-Hydroxyproline Detection

| Technique | Principle | Sensitivity/Specificity | Application Examples |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | High | Quantification in serum, urine, tissue hydrolysates; biomarker studies hmdb.ca |

| HPLC | High-Performance Liquid Chromatography with various detectors (e.g., UV, fluorescence) | Moderate to High | Quantification of amino acids, including hydroxyproline, often after derivatization. |

| GC-MS | Gas Chromatography coupled with Mass Spectrometry | High | Analysis of volatile derivatives of hydroxyproline; often requires derivatization. |

| Amino Acid Analysis (AAA) | Ion-exchange chromatography followed by ninhydrin (B49086) reaction | Moderate | Traditional method for determining amino acid composition of proteins and hydrolysates. |

| Enzyme-linked Immunosorbent Assay (ELISA) | Antibody-based detection | Variable | Potential for specific detection, though often requires antibodies specific to hydroxyproline or hydroxyproline-containing peptides. |

Further Investigation of 4-Hydroxyproline in Diverse Pathophysiological Processes

Beyond its established role in collagen, 4-hydroxyproline is being investigated for its involvement in a range of pathophysiological conditions. Its presence in various tissues and its metabolic pathways suggest potential roles in:

Fibrosis: 4-Hydroxyproline is a key indicator of collagen synthesis. Prolyl 4-hydroxylase, the enzyme responsible for its formation, is a target for inhibiting excessive collagen accumulation in fibrotic diseases and severe scarring researchgate.netnih.gov. Elevated hydroxyproline levels in urine have been associated with Paget's disease, a bone disorder wikipedia.org.

Metabolic Disorders: 4-Hydroxyproline is implicated in certain metabolic disorders. It is associated with Alzheimer's disease and inborn errors of metabolism like hydroxyprolinemia and iminoglycinuria hmdb.ca. Research is ongoing to understand its broader role in conditions such as hyperprolinemia, hyperornithinemia with gyrate atrophy, and deficiencies in creatine (B1669601) or guanidinoacetate metabolism hmdb.ca.

Neurodegeneration: While direct links are still being explored, alterations in amino acid metabolism, including hydroxyproline, have been observed in neurodegenerative conditions like Alzheimer's disease hmdb.ca. The role of hydroxyproline-derived signaling molecules or their metabolites in neuronal health and disease progression warrants further investigation.

Cancer Metabolism: 4-Hydroxyproline metabolism is linked to cancer cell proliferation and survival, particularly in response to hypoxia nih.govfrontiersin.org. Its conversion to glycine (B1666218), an essential component for glutathione (B108866) synthesis, and its role in generating ROS, which can influence cell survival or apoptosis, highlight its complex involvement in cancer researchgate.netfrontiersin.org. Studies have shown accelerated proline consumption and hydroxyproline accumulation in hepatocellular carcinoma, linked to the HIF-1α pathway nih.gov.

Other Pathophysiological Processes: Research is also examining hydroxyproline's potential as a biomarker in conditions like ulcerative colitis, where decreased hydroxyproline modification was noted in non-inflamed tissue compared to healthy controls wikipedia.org. Its antioxidant properties and role in cellular homeostasis suggest potential involvement in a wider array of stress-related conditions researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. How can PTH-4-hydroxyproline be reliably detected and quantified in biological samples?

- Methodological Answer : Detection typically involves high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). For HPLC, pre-column derivatization with phenylisothiocyanate (PITC) enhances sensitivity. Sample preparation includes hydrolysis (6M HCl, 110°C, 24 hours) to release hydroxyproline from collagen, followed by centrifugation and filtration. Calibration curves using synthetic standards are critical for quantification. LC-MS offers higher specificity; electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) improves accuracy. Method validation should include limits of detection (LOD), recovery rates, and intra-/inter-day precision .

Q. What experimental design considerations are essential for studying this compound's role in collagen stability?

- Methodological Answer : Use the PICOT framework (Population: collagen type; Intervention: hydroxylation modulation; Comparison: hydroxyproline-deficient mutants; Outcome: thermal denaturation temperature; Timing: longitudinal vs. acute). In vitro studies require controlled pH (4–8) and temperature (25–37°C) to mimic physiological conditions. Include negative controls (e.g., proline-only collagen) and validate hydroxylation levels via amino acid analysis. For in vivo models (e.g., knock-out mice), ensure histological staining (e.g., Masson’s trichrome) correlates with biochemical assays .

Q. How do researchers isolate this compound from complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively isolates hydroxyproline derivatives. Acid hydrolysis (6M HCl) precedes SPE, followed by centrifugation (10,000 × g, 10 minutes) to remove debris. Reverse-phase chromatography (C18 columns) with gradient elution (0.1% formic acid in water/acetonitrile) separates this compound from interferents. Confirm purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictory data on this compound hydroxylation levels under varying oxygen tensions be resolved?

- Methodological Answer : Conduct dose-response experiments with precise oxygen control (hypoxic chambers, 1–21% O₂). Use ANOVA with post-hoc Tukey tests to compare hydroxylation rates across conditions. Confounding factors (e.g., cell type, prolyl hydroxylase isoform expression) should be addressed via siRNA knockdown or CRISPR-edited cell lines. Cross-validate results with orthogonal methods (e.g., immunofluorescence for hydroxylated collagen vs. LC-MS quantification) .

Q. What strategies improve reproducibility when studying this compound in cross-species models?

- Methodological Answer : Pre-register protocols (e.g., OSF, ClinicalTrials.gov ) detailing species-specific collagen extraction methods. Standardize hydrolysis times (24 hours for mammals vs. 48 hours for fish collagen). Use inter-laboratory comparisons with shared reference samples. Report data in molar ratios (hydroxyproline/proline) to normalize batch effects. Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .

Q. How can multi-omics approaches elucidate this compound's regulatory mechanisms in fibrosis?

- Methodological Answer : Integrate transcriptomics (RNA-seq of prolyl hydroxylases), proteomics (collagen peptide mapping), and metabolomics (hydroxyproline flux analysis). Use pathway enrichment tools (DAVID, STRING) to identify co-regulated networks. Validate findings with CRISPR-Cas9-edited fibroblasts and atomic force microscopy (AFM) to assess collagen stiffness. Public databases (UniProt, KEGG) provide cross-referencing for hydroxylation motifs .

Q. What statistical methods address non-normal distributions in this compound datasets?

- Methodological Answer : Apply Shapiro-Wilk tests to assess normality. For skewed data, use non-parametric tests (Mann-Whitney U, Kruskal-Wallis) or transform data (log, Box-Cox). Bootstrap resampling (1,000 iterations) improves confidence intervals. Report effect sizes (Cohen’s d, Hedges’ g) alongside p-values. Pre-specify analysis plans to avoid cherry-picking .

Data Presentation Guidelines

- Tables : Include molar ratios, recovery rates, and statistical parameters (mean ± SD, n-value).

- Figures : Use line graphs for dose-response curves (oxygen vs. hydroxylation) and heatmaps for multi-omics integration.

- Reproducibility : Share raw data via repositories (Figshare, Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.